



Application Notes and Protocols: SHIP2 Knockout Mouse Model for Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the insulin signaling pathway.[1][2] By hydrolyzing phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), SHIP2 attenuates downstream signaling cascades, thereby modulating glucose homeostasis.[3][4] Elevated expression or activity of SHIP2 has been associated with insulin resistance, a hallmark of type 2 diabetes.[1][5] Consequently, the SHIP2 knockout mouse model has emerged as an invaluable tool for investigating the pathophysiology of diabetes and for the preclinical evaluation of novel therapeutic agents targeting insulin resistance.[2][6]

These application notes provide a comprehensive overview of the SHIP2 knockout mouse model, including its metabolic phenotype, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Metabolic Phenotype of SHIP2 Knockout Mice

Targeted disruption of the SHIP2 gene in mice leads to a significant enhancement of insulin sensitivity.[2] While some studies on global SHIP2 knockout mice reported neonatal lethality, surviving mice and tissue-specific knockout models have consistently demonstrated improved glucose metabolism.[4][7]



Key Phenotypic Characteristics:

- Increased Insulin Sensitivity: SHIP2 knockout mice exhibit heightened sensitivity to insulin, as evidenced by improved glucose clearance during insulin tolerance tests.[2][8]
- Improved Glucose Tolerance: These mice display enhanced glucose disposal following a glucose challenge.[9][10]
- Resistance to Diet-Induced Obesity: When fed a high-fat diet, SHIP2 knockout mice show resistance to weight gain compared to their wild-type littermates.[7][8]
- Altered Gene Expression: The absence of SHIP2 leads to changes in the expression of hepatic genes involved in gluconeogenesis and glycolysis, favoring decreased glucose production and increased glucose utilization.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SHIP2 knockout and transgenic mouse models, as well as the effects of SHIP2 inhibition.

Table 1: Metabolic Parameters in SHIP2-deficient and Overexpressing Mice



Parameter	Mouse Model	Diet	Observation	Reference
Body Weight	SHIP2 Transgenic	Normal Chow	5.0% increase compared to wild-type	[4]
Blood Glucose	SHIP2 Transgenic (High-Fat Diet)	High-Fat	Lower than wild- type	[12]
Glucose Tolerance	SHIP2 Transgenic	Normal Chow	Impaired	[10]
Insulin Sensitivity	SHIP2 Transgenic	Normal Chow	Impaired	[10]
Hepatic Glycogen	SHIP2 Transgenic (9- month-old)	Normal Chow	Reduced	[4]
Plasma Glucose	Diabetic db/db mice with SHIP2 inhibitor	N/A	Significantly lowered	[6]
Glucose Intolerance	Diabetic db/db mice with SHIP2 inhibitor	N/A	Improved	[6]

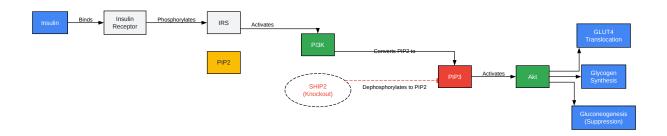
Table 2: Effects of Liver-Specific SHIP2 Modulation on Gene Expression



Gene	Modulation in db/+m mice (WT- SHIP2 overexpression)	Modulation in db/db mice (dominant-negative SHIP2)	Reference
Glucose-6- phosphatase (G6Pase)	Increased	Suppressed	[11]
PEPCK	Increased	Suppressed	[11]
Glucokinase (GK)	Unchanged	Enhanced	[11]
SREBP-1c	Decreased	Unaltered	[11]

Signaling Pathways and Experimental Workflows Insulin Signaling Pathway

The diagram below illustrates the central role of SHIP2 in negatively regulating the insulin signaling cascade.



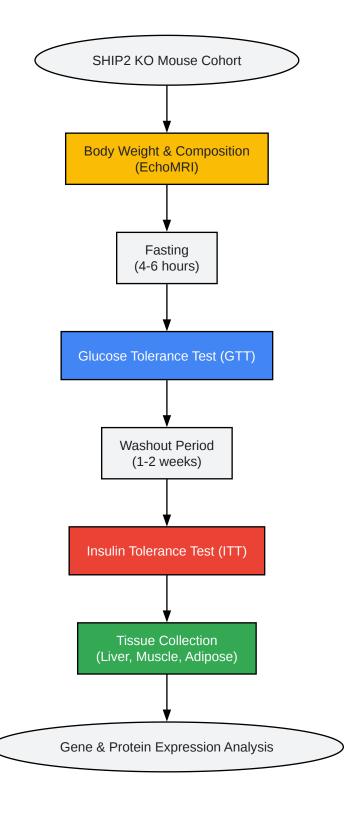
Click to download full resolution via product page

Caption: Role of SHIP2 in the insulin signaling pathway.



Experimental Workflow: Characterization of SHIP2 Knockout Mice

This workflow outlines the key in vivo experiments for assessing the metabolic phenotype of SHIP2 knockout mice.





Click to download full resolution via product page

Caption: Workflow for metabolic phenotyping of SHIP2 KO mice.

Experimental Protocols Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the ability of mice to clear a glucose load from the bloodstream. [13]

Materials:

- D-glucose solution (20% in sterile saline)
- Glucometer and test strips
- · Oral gavage needles
- · Restraining device
- Microcentrifuge tubes for plasma collection (optional)

Procedure:

- Fast mice for 4-6 hours in the morning with free access to water.[13]
- Record the body weight of each mouse.[13]
- Take a baseline blood glucose reading (t=0) from the tail vein.[13]
- Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-gavage.
- If collecting plasma for insulin measurement, collect blood into EDTA-coated tubes at specified time points.[13]

Intraperitoneal Insulin Tolerance Test (ITT)



This test evaluates the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an insulin injection.[14][15]

Materials:

- Humulin R (or other regular human insulin) diluted in sterile saline (0.1 U/mL)
- Glucometer and test strips
- Insulin syringes (29-gauge)
- Restraining device

Procedure:

- Fast mice for 4-6 hours in the morning with free access to water.[15][16]
- Record the body weight of each mouse.
- Take a baseline blood glucose reading (t=0) from the tail vein.[17]
- Inject a dose of 0.75 U/kg body weight of the diluted insulin solution intraperitoneally.[14][17]
- Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[14][17]

Conclusion

The SHIP2 knockout mouse model provides a robust platform for dissecting the role of SHIP2 in insulin signaling and glucose metabolism. The enhanced insulin sensitivity and resistance to diet-induced obesity observed in these mice underscore the potential of SHIP2 as a therapeutic target for type 2 diabetes and related metabolic disorders. The protocols and data presented herein serve as a valuable resource for researchers utilizing this important animal model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. SHIPping out diabetes—Metformin, an old friend among new SHIP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHIP2: an emerging target for the treatment of type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the Liver-Specific Expression of SHIP2 (SH2-Containing Inositol 5'-Phosphatase
 2) on Insulin Signaling and Glucose Metabolism in Mice | Diabetes | American Diabetes
 Association [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHIP2, a factor associated with diet-induced obesity and insulin sensitivity, attenuates FGF signaling in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Novel Sulfonanilide Inhibitors of SHIP2 Enhance Glucose Uptake into Cultured Myotubes
 PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of the liver-specific expression of SHIP2 (SH2-containing inositol 5'-phosphatase
 2) on insulin signaling and glucose metabolism in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotype of SHIP2 gene transgenic mice [jstage.jst.go.jp]
- 13. protocols.io [protocols.io]
- 14. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. Research at UQ The University of Queensland Create change [research.uq.edu.au]
- 17. mmpc.org [mmpc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: SHIP2 Knockout Mouse Model for Diabetes Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2391551#ship2-knockout-mouse-model-for-diabetes-research]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com